4-ethyl-N-(4-(2-phenylmorpholino)butyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves the introduction of a radioisotope through an aryllithium reaction with carbon dioxide, followed by transformation into the amide . Similarly, the synthesis of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide is achieved and characterized by spectroscopic methods and quantum chemical calculations, indicating the presence of intramolecular hydrogen bonds and a transoide configuration of amide fragments . Another study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, with the compounds showing inhibitory potential against various enzymes . Additionally, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which exhibits antitumor effects, is performed through a series of reactions starting from commercially available materials .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The study of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide reveals a geometry characterized by intramolecular hydrogen bonds and a perpendicular orientation of phenyl fragments . This detailed structural elucidation is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are diverse and include ring-closing reactions, reduction reactions, acylation reactions, and Claisen's condensation . These reactions are carefully designed to introduce specific functional groups and structural features that are important for the desired biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the solubility and stability of the compounds . The orientation of phenyl fragments and the configuration of amide groups also play a role in the compounds' reactivity and interaction with biological targets . These properties are important for the development of benzamide derivatives as therapeutic agents, as seen in the case of compounds synthesized for the potential treatment of Alzheimer's disease .
properties
IUPAC Name |
4-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-19-10-12-21(13-11-19)23(26)24-14-6-7-15-25-16-17-27-22(18-25)20-8-4-3-5-9-20/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQFBIXSNAAGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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